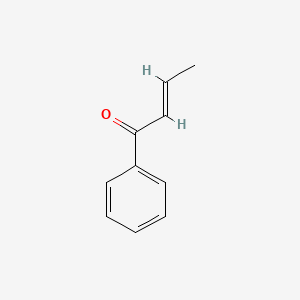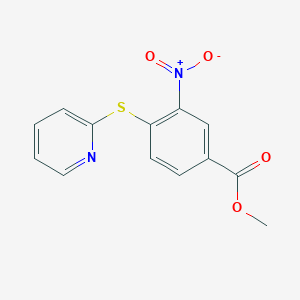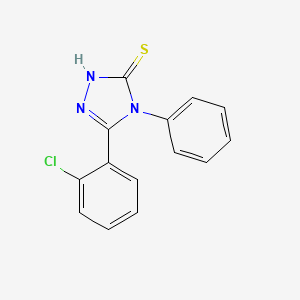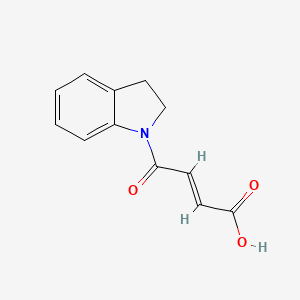
1-苯基-2-丁烯-1-酮
描述
Crotonophenone, also known as trans-crotonophenone, is an organic compound with the molecular formula C9H10O. It is a type of enone, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
Crotonophenone has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds
Mode of Action
It’s known that it can be synthesized using an aldol condensation . In this reaction, an aromatic ring is formed as part of the reaction
Biochemical Pathways
It’s known to be involved in the synthesis of various organic compounds
Result of Action
It’s known to be used in the synthesis of various organic compounds
生化分析
Biochemical Properties
Crotonophenone plays a significant role in biochemical reactions, particularly in organic synthesis and catalysis. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, crotonophenone is involved in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles such as indole in the presence of halogen bond donor catalysts . These interactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis.
Cellular Effects
Crotonophenone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, crotonophenone can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it has been shown to participate in the Michael addition reaction, impacting the charge transfer processes and reducing the reaction energy barrier . These effects can alter cellular metabolism and gene expression, influencing overall cell function.
Molecular Mechanism
The molecular mechanism of crotonophenone involves its interaction with biomolecules at the molecular level. Crotonophenone acts as an electrophile in various reactions, forming covalent bonds with nucleophiles. In the presence of halogen bond donor catalysts, crotonophenone undergoes a nucleophilic reaction, forming carbon-carbon bonds . This process involves charge transfer and proton transfer steps, which are essential for the reaction’s progression. The interaction with halogen bond donor catalysts enhances the charge transfer, reducing the energy barrier and facilitating the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotonophenone can change over time. Its stability and degradation are important factors to consider in experimental setups. Crotonophenone is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that crotonophenone can maintain its activity over extended periods, but its degradation products may influence cellular processes differently . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of crotonophenone can vary with different dosages in animal models. At lower doses, crotonophenone may exhibit beneficial effects, such as enhancing certain biochemical reactions. At higher doses, it can lead to toxic or adverse effects. Studies have shown that crotonophenone can cause dose-dependent changes in cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Crotonophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in reactions that form carbon-carbon bonds, which are crucial for metabolic processes. The interaction with halogen bond donor catalysts enhances the charge transfer during these reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways involving crotonophenone is essential for elucidating its role in cellular metabolism.
Transport and Distribution
Crotonophenone is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The presence of halogen bond donor catalysts can affect the distribution of crotonophenone, enhancing its transport to specific cellular compartments . These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of crotonophenone is influenced by its interactions with biomolecules and cellular structures. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The presence of halogen bond donor catalysts can enhance the localization of crotonophenone to specific subcellular regions, affecting its activity and function . Understanding the subcellular localization of crotonophenone is essential for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Crotonophenone can be synthesized through several methods. One common method involves the aldol condensation of acetone and benzaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, crotonophenone can be produced using similar aldol condensation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Crotonophenone undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of a nucleophile to the β-carbon of the enone.
Common Reagents and Conditions
Michael Addition: Catalysts such as halogen bond donors or organocatalysts are often used to facilitate the reaction under mild conditions.
Reduction: Typical conditions involve the use of reducing agents in anhydrous solvents at low temperatures.
Oxidation: Oxidizing agents are used in aqueous or organic solvents, often under reflux conditions.
Major Products Formed
相似化合物的比较
Similar Compounds
Methyl Vinyl Ketone: Similar to crotonophenone but with a simpler structure, often used in similar types of reactions.
Chalcone: Another enone with a similar conjugated system, used in various organic synthesis applications.
Uniqueness
Crotonophenone is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to undergo Michael addition and other transformations makes it a valuable compound in organic synthesis and research .
属性
IUPAC Name |
(E)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189392 | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-41-0, 35845-66-0 | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl propenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL PROPENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of crotonophenone?
A1: Crotonophenone, also known as 1-phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.
Q2: What spectroscopic data is available for crotonophenone?
A2: Crotonophenone has been characterized using various spectroscopic techniques. Studies have reported on its infrared (IR) [, , , , ], proton magnetic resonance (PMR/NMR) [, , , ], and electronic spectra []. These studies provide insights into its vibrational frequencies, proton environments, and electronic transitions, respectively.
Q3: How stable is crotonophenone under various conditions?
A3: While specific stability studies under a wide range of conditions are limited in the provided research, crotonophenone's reactivity in various chemical reactions offers some insight. For example, its participation in acid-catalyzed reactions, such as acetal formation with methanol in the presence of sulfuric acid [], suggests sensitivity to acidic conditions. Additionally, its use in microwave-enhanced radical reactions [] indicates stability at elevated temperatures under specific reaction conditions. Further research is needed to fully understand its stability profile.
Q4: What is the role of crotonophenone in catalyzed reactions?
A4: Crotonophenone commonly acts as a Michael acceptor in organic synthesis [, ]. For instance, it reacts with indole in Michael additions, with reaction rates significantly enhanced by halogen-bond donor catalysts like iodine [] or bis(iodoimidazolium) compounds [].
Q5: Have computational methods been employed to study crotonophenone?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the nature of substituent effects on intramolecular hydrogen bonding in 3-amino-1-phenyl-2-buten-1-one derivatives []. Additionally, DFT played a crucial role in understanding the mechanism of halogen bond donor catalysts in Michael addition reactions involving crotonophenone [].
Q6: How do structural modifications of crotonophenone impact its reactivity?
A6: Research on related compounds, like 2'-hydroxychalcones, reveals that substituents on the phenyl ring can influence the compound's stability and interactions with metal ions []. Electron-withdrawing or electron-donating groups on the phenyl ring of crotonophenone can alter its reactivity in reactions like the Pd-catalyzed aroylation with aroyl chlorides [].
Q7: What are some notable applications of crotonophenone in synthetic chemistry?
A7: Crotonophenone serves as a valuable starting material in various synthetic transformations. It plays a crucial role in synthesizing trifluoromethylated multi-substituted alkenes through regio- and stereoselective Heck reactions [, ]. Additionally, its use in the synthesis of conjugated dienic thioketones, like 5,6-dihydro-2-phenyl-3-thiobenzoyl-2H-naphtho[1,2-b]thiin [], highlights its versatility in constructing complex sulfur-containing heterocycles.
Q8: Is there information available about the environmental impact of crotonophenone?
A8: The provided research articles do not contain specific details on the environmental impact or degradation pathways of crotonophenone. Assessing its potential environmental effects would require further investigation, including studies on its biodegradability, ecotoxicity, and potential for bioaccumulation.
Q9: What research tools and resources are commonly used in studying crotonophenone and its derivatives?
A9: Research on crotonophenone utilizes a range of techniques common to organic chemistry. These include:
- Spectroscopy: IR, NMR, and UV-Vis spectroscopy are essential for structural characterization. [, , , , , , , ]
- Chromatography: Techniques like column chromatography are crucial for purification. []
- Crystallography: X-ray crystallography provides detailed structural information. []
- Computational Chemistry: DFT calculations are helpful in understanding reaction mechanisms and molecular properties. [, ]
Q10: What are some key historical milestones in the research of crotonophenone?
A10: While specific historical milestones are not highlighted in the provided research, the early investigation of its metal complexes with cobalt(II), nickel(II), and copper(II) [] signifies its longstanding interest in coordination chemistry. The development of synthetic methodologies using crotonophenone as a building block, such as the synthesis of 2-hydroxy-4,6-dimethoxycrotonophenone from the plant Dysophylla stellata Benth [], marks important steps in natural product synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)




![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
